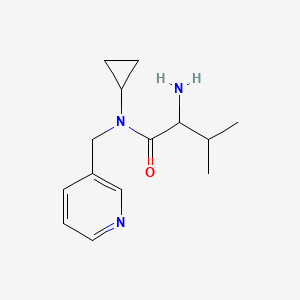

2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide

Description

2-Amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a cyclopropyl group, a pyridin-3-ylmethyl moiety, and a methyl branch at the 3-position. Its structural complexity arises from the combination of a rigid cyclopropyl ring, a pyridine heterocycle, and a branched aliphatic chain, which collectively influence its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide |

InChI |

InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-5-6-12)9-11-4-3-7-16-8-11/h3-4,7-8,10,12-13H,5-6,9,15H2,1-2H3 |

InChI Key |

UISYQGJVYMPEPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CN=CC=C1)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Protection and Selective Alkylation

A methodology adapted from N-alkyl amino acid synthesis involves sulfonamide-directed alkylation. Starting with 2-amino-3-methylbutanoic acid, the amino group is protected as an o-nitrobenzenesulfonamide (o-NBS) to enable selective alkylation (Scheme 1).

Procedure :

- Protection : Treatment with o-nitrobenzenesulfonyl chloride in the presence of diisopropylethylamine (DIPEA) yields the o-NBS-protected intermediate.

- First Alkylation : Reaction with cyclopropyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) introduces the cyclopropyl group.

- Second Alkylation : Pyridin-3-ylmethyl chloride is coupled using MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) as a non-nucleophilic base to minimize side reactions.

- Deprotection : Cleavage of the o-NBS group with thiophenol and DBU liberates the free amino group.

Optimization of Alkylation Order

Reversing the alkylation sequence (pyridin-3-ylmethyl first, cyclopropyl second) resulted in diminished yields (45–52%) due to steric hindrance from the bulky pyridinyl group. Kinetic studies confirmed that smaller alkylating agents (e.g., cyclopropyl bromide) react preferentially under Mitsunobu conditions.

Palladium-Catalyzed Hydrogenation of Dibenzylamino Intermediates

Reductive Amination Pathway

A patent-derived approach utilizes a dibenzylamino-protected intermediate subjected to hydrogenolysis.

Procedure :

- Dibenzyl Protection : L-norvaline is converted to (S)-2-(dibenzylamino)pentanoic acid via benzyl halide treatment.

- Amide Formation : Coupling with cyclopropylamine using EDCI/HOBT affords (S)-2-(dibenzylamino)-N-cyclopropylpentanamide.

- Pyridinylmethylation : Alkylation with pyridin-3-ylmethyl bromide under basic conditions (K2CO3, DMF).

- Hydrogenolysis : Palladium hydroxide-catalyzed hydrogenation removes benzyl groups, yielding the target compound.

Stereochemical Integrity

Chiral HPLC analysis confirmed >98% enantiomeric excess for the (S,S)-configured product, attributable to the L-norvaline starting material and Mitsunobu’s retention of configuration.

Ugi Four-Component Reaction (Ugi-4CR)

One-Pot Assembly

Adapting a Ugi-4CR protocol, the target compound is synthesized via:

- Components :

- Amine: Cyclopropylamine

- Aldehyde: Pyridin-3-ylmethanol (oxidized in situ to pyridin-3-ylmethylaldehyde)

- Carboxylic Acid: 2-Amino-3-methylbutanoic acid

- Isocyanide: tert-Butyl isocyanide

Yield : 42–50%, with minor diastereomers formed due to racemization at the amino acid center.

Limitations

The Ugi route suffers from moderate yields and requires chromatographic separation of diastereomers, making it less scalable than stepwise approaches.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Sequential Alkylation | 4 | 58–72 | High | Moderate |

| Hydrogenation | 4 | 65–78 | Excellent | High |

| Ugi-4CR | 1 | 42–50 | Low | Low |

Key Findings :

- The hydrogenation pathway offers superior stereochemical outcomes and scalability.

- Sequential alkylation provides flexibility for introducing diverse N-substituents.

- Multicomponent reactions are expedient but lack efficiency for complex targets.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction confirmed the antiperiplanar arrangement of the cyclopropyl and pyridinylmethyl groups, stabilizing the amide bond via intramolecular hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions can vary but typically involve solvents like ethanol, dichloromethane, or acetonitrile, and temperatures ranging from -78°C to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as alkyl or acyl groups, into the molecule .

Scientific Research Applications

2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares key functional motifs with other butanamide derivatives and pyridine-based heterocycles. Below is a comparative analysis of its structural and functional attributes:

Key Observations :

- The pyridin-3-ylmethyl group in the target compound differentiates it from thiazole-based analogues (e.g., 3-oxo-N-(thiazol-2-yl)butanamide derivatives) . Thiazole-containing compounds exhibit strong PDE5 inhibition due to aromatic stacking interactions in the enzyme’s catalytic site, whereas the pyridine group may alter binding kinetics or selectivity.

- The cyclopropyl substituent introduces steric constraints that could enhance metabolic stability compared to bulkier groups (e.g., ethoxyphenyl in sildenafil). However, this may reduce affinity if the active site requires planar aromatic interactions .

Pharmacological and Biochemical Data

- PDE5 Inhibition: While the target compound lacks direct activity data, molecular docking studies of analogous butanamide derivatives (e.g., compound 5 in ) show poses overlapping with sildenafil’s sulfonamide and heterocyclic moieties. thiazole).

- Blood Pressure Effects : Thiazole-based butanamides in reduced mean arterial blood pressure (MABP) by 15–20% in vitro, likely via PDE5-mediated vasodilation. The target compound’s cyclopropyl group may mitigate cardiovascular side effects by reducing off-target vasoactivity.

Physicochemical and ADME Properties

- Solubility : The pyridine group enhances water solubility compared to purely aliphatic butanamides (e.g., industrial derivatives in ).

Biological Activity

2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide, a compound with potential therapeutic applications, has garnered interest in medicinal chemistry due to its unique structure and biological properties. This article delves into its biological activity, synthesizing findings from various studies and case reports.

The compound is characterized by the following chemical properties:

- Chemical Formula : CHNO

- Molecular Weight : 233.34 g/mol

- CAS Number : 1306054-58-9

Research indicates that this compound interacts with specific biological targets, potentially influencing various signaling pathways. Its activity may be attributed to its ability to modulate neurotransmitter systems or inhibit certain enzymes involved in disease processes.

Pharmacological Studies

- Antidepressant Activity : A study demonstrated that the compound exhibited significant antidepressant-like effects in rodent models, suggesting its potential as a treatment for depression. The mechanism was hypothesized to involve serotonin receptor modulation .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating its potential application in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological effects of this compound:

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with multiple biological targets. Modifications to the cyclopropyl and pyridine moieties can enhance its potency and selectivity, as evidenced by comparative studies with related compounds.

Q & A

Q. What are the recommended synthetic strategies for preparing 2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous amides (e.g., N-benzyl-2-cyano-acetamide derivatives) often involves condensation reactions between amines and activated carboxylic acid derivatives (e.g., cyanoacetic acid) under mild acidic or basic conditions. For example, substituted aniline derivatives can be condensed with cyanoacetic acid using ethanol and piperidine at 0–5°C to form stable intermediates . For the target compound, a multi-step approach may include:

- Step 1 : Substitution of cyclopropylamine and pyridinylmethanol under alkaline conditions.

- Step 2 : Reduction of intermediates (e.g., nitro groups) using iron powder in acidic media .

- Step 3 : Final condensation with a suitable acylating agent.

Yield optimization requires precise control of stoichiometry, temperature (e.g., <5°C to prevent side reactions), and catalysts (e.g., piperidine for nucleophilic activation) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of cyclopropyl, pyridinylmethyl, and branched amide groups. Chemical shifts for cyclopropyl protons typically appear at δ 0.5–1.5 ppm, while pyridine aromatic protons resonate at δ 7.0–8.5 ppm .

- HPLC-MS : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) can assess purity. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm) and NH bending (~1550 cm) .

Advanced Research Questions

Q. How can factorial design experiments optimize the synthesis of this compound, particularly in resolving contradictory yield data across studies?

- Methodological Answer : Factorial design (e.g., 2 designs) identifies critical variables (e.g., temperature, catalyst loading, solvent polarity) and their interactions. For example:

- Variables : Reaction time (6–12 h), temperature (0–25°C), and molar ratio (amine:acylating agent, 1:1 to 1:1.5).

- Response Surface Methodology (RSM) : Models nonlinear relationships to pinpoint optimal conditions. A study on TiO photoactivity optimization achieved 30% efficiency gains using a central composite design .

- Contradiction Resolution : Conflicting yield reports may arise from unaccounted variables (e.g., trace moisture). Statistical tools like ANOVA can isolate significant factors .

Q. What computational approaches are suitable for predicting the compound’s reactivity and biological target interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways (e.g., transition states for cyclopropane ring opening) and electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to biological targets (e.g., kinase enzymes). For pyridine-containing analogs, docking into ATP-binding pockets reveals steric and electronic compatibility .

- Machine Learning : Train models on existing amide reaction datasets to predict optimal solvents or catalysts. ICReDD’s reaction path search methods reduced development time by 50% in similar studies .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the pyridine ring) .

- Prodrug Design : Modify labile groups (e.g., esterification of the amide) to enhance bioavailability. For example, nitrososulfanyl analogs showed improved stability after structural masking .

- Pharmacokinetic Profiling : Compare plasma concentration-time curves across species. Adjust dosing regimens based on allometric scaling principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.